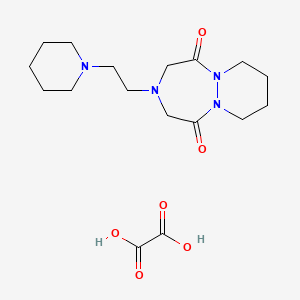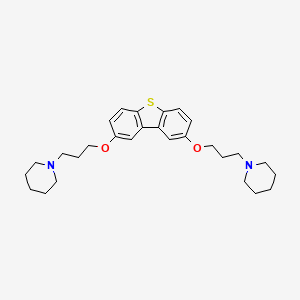
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is a complex organic compound featuring a dibenzothiophene core linked to piperidine groups via propoxy chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine typically involves multiple steps:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of cyclization reactions starting from biphenyl derivatives.
Attachment of Propoxy Chains: The dibenzothiophene core is then functionalized with propoxy chains via nucleophilic substitution reactions.
Introduction of Piperidine Groups: The final step involves the attachment of piperidine groups to the propoxy chains through nucleophilic substitution or reductive amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dibenzothiophene core.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings or piperidine moieties.
Wissenschaftliche Forschungsanwendungen
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperidine groups.
Materials Science: The dibenzothiophene core makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It can be used as a probe to study the interactions of piperidine-containing compounds with biological targets.
Wirkmechanismus
The mechanism of action of 1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine depends on its specific application:
Pharmacological Effects: In medicinal chemistry, the compound may interact with neurotransmitter receptors or ion channels, modulating their activity.
Material Properties: In materials science, its electronic properties are influenced by the conjugated system of the dibenzothiophene core and the electron-donating piperidine groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(1-Piperidinyl)propoxy)benzene: Similar in structure but lacks the dibenzothiophene core.
8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thiophene: Similar but with different substitution patterns on the dibenzothiophene core.
Uniqueness
1-(3-((8-(3-(1-Piperidinyl)propoxy)dibenzo(b,d)thien-2-yl)oxy)propyl)piperidine is unique due to the combination of the dibenzothiophene core and the piperidine groups, which confer distinct electronic and steric properties. This makes it particularly versatile for applications in both medicinal chemistry and materials science.
Eigenschaften
CAS-Nummer |
34449-72-4 |
|---|---|
Molekularformel |
C28H38N2O2S |
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
1-[3-[8-(3-piperidin-1-ylpropoxy)dibenzothiophen-2-yl]oxypropyl]piperidine |
InChI |
InChI=1S/C28H38N2O2S/c1-3-13-29(14-4-1)17-7-19-31-23-9-11-27-25(21-23)26-22-24(10-12-28(26)33-27)32-20-8-18-30-15-5-2-6-16-30/h9-12,21-22H,1-8,13-20H2 |
InChI-Schlüssel |
WDYBGTOAKZIVRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)SC4=C3C=C(C=C4)OCCCN5CCCCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


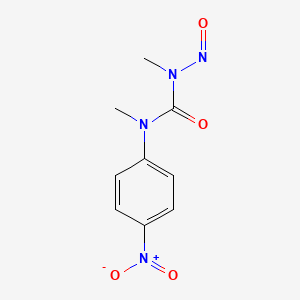
![Ethyl 3-[butyl-(3-ethoxy-3-oxopropyl)amino]propanoate](/img/structure/B12793110.png)



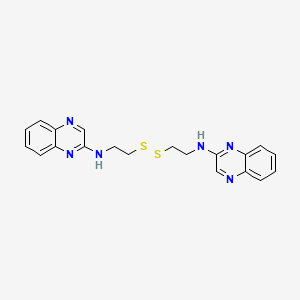



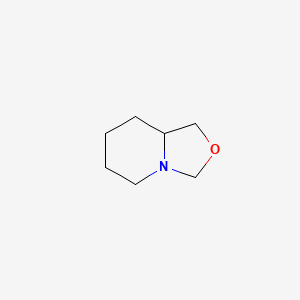

![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene](/img/structure/B12793167.png)

